Dehydrosilybin (CAS 25166-14-7) is a highly active, oxidized flavonolignan structurally derived from silybin, the primary component of crude silymarin extract. Characterized by a C2-C3 double bond that confers structural planarity and an enolic hydroxyl group at C3, dehydrosilybin exhibits fundamentally different physicochemical and electronic properties compared to its saturated precursor [1]. For procurement and material selection, this compound is prioritized when downstream applications require enhanced electron-donating capacity, superior free radical scavenging, or a highly reactive scaffold for synthesizing potent anti-proliferative derivatives[2]. Its distinct pKa profile and redox behavior make it an essential purified standard for comparative antioxidant assays and advanced drug discovery programs where crude silymarin mixtures or standard silybin lack sufficient potency or structural reactivity.
Substituting purified 2,3-dehydrosilybin with standard silybin or crude silymarin extracts critically compromises assay reproducibility and quantitative performance. The absence of the C2-C3 double bond in silybin prevents the extended electron delocalization essential for high-capacity radical scavenging, rendering silybin up to an order of magnitude less effective in lipid peroxidation and reactive oxygen species (ROS) inhibition models[1]. Furthermore, at physiological pH (7.4), the enolic 3-OH group of dehydrosilybin is approximately 60% deprotonated, drastically altering its aqueous behavior, membrane interaction, and electron-transfer kinetics compared to silybin, which remains predominantly protonated [1]. For synthetic chemists, the dehydrosilybin scaffold offers unique regioselective derivatization opportunities that yield anti-prostate and anti-hepatoma compounds with IC50 values unattainable using the silybin backbone, making crude or unoxidized substitutes entirely unviable for high-potency drug development [2].
In comparative assays measuring the inhibition of tert-butyl hydroperoxide-induced lipid peroxidation in rat liver microsomes, 2,3-dehydrosilybin demonstrates a profound quantitative advantage over silybin. While silybin achieves only marginal inhibition, dehydrosilybin effectively scavenges radicals and halts peroxidation due to the enhanced hydrogen atom transfer capability of its enolic 3-OH group [1].
| Evidence Dimension | Inhibition of microsomal lipid peroxidation (TBARS assay) |
| Target Compound Data | 83% inhibition (racemic 2,3-dehydrosilybin) |
| Comparator Or Baseline | Silybin A (6.6% inhibition) |
| Quantified Difference | ~12.5-fold higher inhibition capacity for dehydrosilybin |
| Conditions | 1 mM tert-butyl hydroperoxide in rat liver microsomes |
This massive difference in anti-lipoperoxidant activity dictates that dehydrosilybin must be procured for assays requiring robust protection of lipid membranes, where standard silybin would fail to show significant effect.
The structural planarity of 2,3-dehydrosilybin significantly enhances its anti-proliferative efficacy against human hepatocellular carcinoma cell lines compared to the saturated silybin backbone. When evaluated as a scaffold for acetylated derivatives, the penta-O-acetylated form of 2,3-dehydrosilybin demonstrated a substantially lower IC50 than the corresponding silybin derivative, inducing S-phase arrest and apoptosis at much lower concentrations [1].
| Evidence Dimension | IC50 for HepG2 cell proliferation inhibition |
| Target Compound Data | 22.75 µM (for 3,5,7,20,23-penta-O-acetyl-2,3-dehydrosilybin) |
| Comparator Or Baseline | Silybin equivalent (approx. 284 µM) |
| Quantified Difference | 12.5-fold greater cytotoxic potency for the dehydrosilybin derivative |
| Conditions | HepG2 human hepatocellular carcinoma cell line, MTT assay |
For medicinal chemistry programs targeting liver cancer, procuring the dehydrosilybin scaffold is critical to achieving biologically relevant IC50 values that unoxidized silybin cannot reach.
The introduction of the C2-C3 double bond in dehydrosilybin shifts the character of the 3-OH group from an alcohol to an enol, significantly lowering its pKa. Computational and experimental pKa determinations reveal that at physiological pH, dehydrosilybin exists largely as a deprotonated species, making it a vastly superior electron donor compared to silybin [1].
| Evidence Dimension | Deprotonation state at pH 7.4 |
| Target Compound Data | ~60% deprotonated (pKa1 ~7.4) |
| Comparator Or Baseline | Silybin (~70% protonated) |
| Quantified Difference | Fundamental shift from predominantly protonated to predominantly deprotonated state at pH 7.4 |
| Conditions | Aqueous environment at physiological pH (7.4) |
This thermodynamic difference fundamentally alters solubility, formulation strategies, and in vivo reactivity, meaning buyers developing pH-sensitive redox therapeutics must select dehydrosilybin over silybin.
Dehydrosilybin serves as an optimized precursor for synthesizing potent anti-prostate cancer agents. When derivatized via 5-O-alkylation, the resulting dehydrosilybin analogs consistently exhibit single-digit micromolar IC50 values across multiple prostate cancer lines, whereas the parent silybin remains largely inactive at comparable doses [1].
| Evidence Dimension | IC50 against PC-3 prostate cancer cells |
| Target Compound Data | < 8 µM (for 5-O-alkyl-2,3-dehydrosilybin derivatives) |
| Comparator Or Baseline | Silybin (IC50 range 40-106 µM) |
| Quantified Difference | 7 to 29-fold increase in anti-proliferative potency |
| Conditions | PC-3 androgen-insensitive prostate cancer cell line, WST-1 assay |
Procurement of dehydrosilybin is necessary for oncology drug discovery pipelines, as the silybin scaffold fails to yield derivatives with sufficient potency for advanced preclinical development.
Due to its superior baseline cytotoxicity and amenability to regioselective modifications (e.g., 5-O-alkylation), dehydrosilybin is the preferred starting material for synthesizing potent inhibitors of prostate and hepatocellular carcinomas[1].
Because it exhibits up to 25-fold higher radical scavenging and 12.5-fold higher lipid peroxidation inhibition than silybin, dehydrosilybin is the optimal positive control and benchmark material for evaluating novel antioxidants in microsomal and cellular models [2].
The enolic nature of dehydrosilybin, which renders it ~60% deprotonated at physiological pH, makes it uniquely suited for formulating targeted redox modulators where electron-donating capacity must be activated in specific biological microenvironments [3].